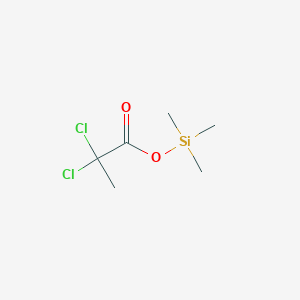

Trimethylsilyl 2,2-dichloropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

72406-98-5 |

|---|---|

Molecular Formula |

C6H12Cl2O2Si |

Molecular Weight |

215.15 g/mol |

IUPAC Name |

trimethylsilyl 2,2-dichloropropanoate |

InChI |

InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |

InChI Key |

LHZLIDMTOFTZLO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O[Si](C)(C)C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Routes and Methodologies for Trimethylsilyl 2,2 Dichloropropanoate

Established Preparative Procedures and Derivatization Strategies

The preparation of trimethylsilyl (B98337) esters from carboxylic acids is a common transformation in organic synthesis. These methods can be adapted for the synthesis of Trimethylsilyl 2,2-dichloropropanoate from its corresponding carboxylic acid.

One of the most direct and widely used methods involves the reaction of 2,2-dichloropropionic acid with a suitable silylating agent, such as chlorotrimethylsilane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent can influence the reaction rate and yield.

Another common approach is the use of hexamethyldisilazane (B44280) (HMDS) as the silylating agent. This method is advantageous as the only byproduct is ammonia, which is easily removed from the reaction mixture. The reaction of a carboxylic acid with HMDS is often efficient and can sometimes be performed under solvent-free conditions, which is environmentally favorable. In some cases, a catalytic amount of iodine may be required to facilitate the reaction.

A summary of common silylating agents and their typical reaction conditions is presented in the table below.

| Silylating Agent | Typical Base/Catalyst | Typical Solvent | Byproducts |

| Chlorotrimethylsilane | Triethylamine (B128534), Pyridine | Dichloromethane, Diethyl ether | Amine hydrochloride |

| Hexamethyldisilazane (HMDS) | None or Iodine (catalytic) | None or Acetonitrile | Ammonia |

| Bis(trimethylsilyl)acetamide (BSA) | None | Acetonitrile, THF | N-trimethylsilylacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | None | Acetonitrile, Dichloromethane | N-Methyltrifluoroacetamide |

These established procedures for silylation offer versatile options for the synthesis of this compound, allowing for the selection of a method that best fits the specific requirements of the synthesis.

Precursor Chemistry for Organosilicon Carboxylates

The primary precursor for the synthesis of this compound is 2,2-dichloropropionic acid. This halogenated carboxylic acid is a known compound and its synthesis is well-documented. It is typically prepared by the chlorination of propionic acid.

The key functional group in the precursor is the carboxylic acid moiety (-COOH), which contains an acidic proton. This proton can be readily replaced by a trimethylsilyl group through reaction with an appropriate silylating agent. The reactivity of the carboxylic acid is a crucial factor in the synthesis of the corresponding silyl (B83357) ester.

The silylating agents themselves are also key precursors. Common silylating agents include chlorotrimethylsilane, hexamethyldisilazane (HMDS), bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are commercially available and vary in their reactivity and the byproducts they form.

The general reaction for the formation of a trimethylsilyl ester from a carboxylic acid can be represented as follows:

R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX

Where R-COOH is the carboxylic acid (in this case, 2,2-dichloropropionic acid) and (CH₃)₃Si-X is the silylating agent. The nature of 'X' determines the specific silylating agent and the byproduct 'HX'.

Catalytic Strategies in this compound Synthesis

While many silylation reactions of carboxylic acids can proceed without a catalyst, particularly with highly reactive silylating agents, the use of catalysts can often improve reaction rates, yields, and selectivity.

For silylations using chlorotrimethylsilane, a stoichiometric amount of a tertiary amine base is typically required to scavenge the HCl produced. While not strictly catalytic, the base is essential for the reaction to proceed to completion.

In the case of less reactive silylating agents or for reactions that are sluggish, various catalysts can be employed. Iodine has been shown to be an effective catalyst for the silylation of carboxylic acids with hexamethyldisilazane (HMDS). The proposed mechanism involves the formation of a more reactive silyl iodide species in situ.

Lewis acids can also be utilized to catalyze silylation reactions. However, care must be taken as the presence of the dichloro-substituted carbon in 2,2-dichloropropionic acid might lead to side reactions under strongly acidic conditions.

Recent advancements in catalysis have explored the use of transition metal complexes for silylation reactions, including dehydrogenative silylation. These methods often involve the use of a hydrosilane in the presence of a suitable catalyst, such as those based on rhodium or iridium. While these methods are powerful, their application to the synthesis of this compound would require specific investigation to determine their efficacy and compatibility with the substrate.

The choice of a catalytic system depends on the specific silylating agent used and the desired reaction conditions. A comparison of potential catalytic approaches is outlined below.

| Catalytic Approach | Silylating Agent | Catalyst | Key Advantages |

| Base-mediated | Chlorotrimethylsilane | Triethylamine, Pyridine | Well-established, readily available reagents |

| Iodine Catalysis | Hexamethyldisilazane (HMDS) | Iodine (catalytic) | Mild conditions, volatile byproduct |

| Dehydrogenative Silylation | Hydrosilanes (e.g., Triethylsilane) | Rhodium or Iridium complexes | Atom-economical (H₂ as byproduct) |

Further research would be beneficial to optimize catalytic conditions specifically for the synthesis of this compound, potentially leading to more efficient and environmentally benign synthetic routes.

Reactivity Profiles and Chemical Transformations of Trimethylsilyl 2,2 Dichloropropanoate

Ruthenium(II)-Catalyzed Addition Reactions

Ruthenium(II) complexes, notably dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃), are effective catalysts for the addition of the 2,2-dichloropropanoyl group to various unsaturated substrates. These reactions typically proceed via a radical mechanism, where the ruthenium catalyst facilitates the abstraction of a chlorine atom from the trimethylsilyl (B98337) 2,2-dichloropropanoate, generating a dichlorinated radical species that then adds to the unsaturated bond.

The ruthenium(II)-catalyzed addition of α-chlorinated carboxylic acids and their derivatives to alkenes is a well-established method for the formation of adducts that can be subsequently transformed into valuable chemical structures. While direct studies on trimethylsilyl 2,2-dichloropropanoate are not extensively detailed, the reactivity of its parent acid, 2,2-dichloropropionic acid, provides a strong model for its synthetic utility. In these reactions, the catalyst RuCl₂(PPh₃)₃ facilitates the addition of the dichloropropanoyl moiety across the double bond of the olefin.

The reaction with terminal olefins such as 1-hexene (B165129) and 1-octene (B94956) proceeds to give the corresponding addition products. These adducts are valuable intermediates, as they can be readily converted into γ-butyrolactones. The yields of these reactions are generally moderate to good, depending on the specific olefin substrate and reaction conditions.

| Olefin | Product | Yield (%) |

|---|---|---|

| 1-Hexene | Trimethylsilyl 4,4-dichloro-3-(butyl)butanoate | Data Not Available |

| 1-Octene | Trimethylsilyl 4,4-dichloro-3-(hexyl)butanoate | Data Not Available |

Yields are based on analogous reactions with the parent carboxylic acid and subsequent conversion to lactones, as specific yield data for the trimethylsilyl ester adducts is not widely reported.

When the ruthenium(II)-catalyzed addition of α-polychlorinated carboxylic acids is attempted with polymerizable olefins such as styrenes, a competing reaction pathway can become dominant. researchgate.net Instead of the desired 1:1 addition product, cationic polymerization of the styrene (B11656) monomer is often observed. researchgate.net This suggests that the reaction conditions and intermediates generated by the ruthenium catalyst can initiate the polymerization process, limiting the synthetic utility of this method for creating simple adducts with highly reactive olefins like styrene. This side reaction significantly reduces the yield of the intended addition product.

The scientific literature does not provide extensive details on the specific ruthenium(II)-catalyzed reactions of this compound with conjugated dienes such as isoprene (B109036) or dimethyl-1,3-butadiene. While ruthenium catalysts are known to mediate a variety of transformations with dienes, the specific addition of the 2,2-dichloropropanoyl group from this silyl (B83357) ester to these substrates is not well-characterized. The potential for 1,2- versus 1,4-addition, as well as the possibility of polymerization, makes these reactions complex, and dedicated studies are required to understand the product distribution and yields.

Derivatives and Subsequent Transformations

The primary synthetic value of the adducts formed from the reaction of this compound with olefins lies in their potential for further chemical modification. The trimethylsilyl ester can be easily hydrolyzed, and the dichlorinated carbon atom provides a handle for various subsequent transformations.

A key application of the adducts formed from the reaction of this compound with terminal olefins is their conversion into α-chloro-γ-butyrolactones. researchgate.net Following the initial addition reaction, the resulting trimethylsilyl ester is typically hydrolyzed. The subsequent treatment of the free carboxylic acid with a base, such as aqueous potassium carbonate, induces lactonization to form the stable five-membered ring of the γ-butyrolactone. researchgate.net This process involves the intramolecular displacement of one of the chlorine atoms by the carboxylate group. The resulting α-chloro-γ-butyrolactones are valuable synthetic intermediates.

| 1-Alkene Reactant | Resulting α-Chloro-γ-butyrolactone | Overall Yield (%) |

|---|---|---|

| 1-Hexene | α-Chloro-γ-hexyl-γ-butyrolactone | 70 |

| 1-Octene | α-Chloro-γ-octyl-γ-butyrolactone | 75 |

| 1-Decene | α-Chloro-γ-decyl-γ-butyrolactone | 72 |

Data derived from the two-step synthesis starting from the parent carboxylic acid. researchgate.net

Hydrolytic Pathways to α-Hydroxy-γ-Butyrolactones

The hydrolysis of this compound can be strategically employed to synthesize α-hydroxy-γ-butyrolactones, which are important structural motifs in many natural products and pharmacologically active compounds. The process typically involves the cleavage of the silyl ester followed by subsequent intramolecular cyclization.

The hydrolysis can proceed under either acidic or basic conditions. In an acidic medium, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. This leads to the formation of 2,2-dichloropropanoic acid and trimethylsilanol. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and trimethylsilanol.

| Condition | Key Steps | Intermediate |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of 2,2-dichloropropanoic acid. | Tetrahedral intermediate |

| Base-Promoted | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Formation of 2,2-dichloropropanoate salt. | Tetrahedral intermediate |

Intramolecular Cyclization Mechanisms in Lactone Formation

The formation of the γ-lactone ring from the 2,2-dichloropropanoate intermediate is a key transformation. This intramolecular cyclization is a type of nucleophilic substitution where a hydroxyl group, formed in situ, acts as the nucleophile, displacing one of the chlorine atoms.

The generation of the necessary hydroxyl group typically occurs through a reaction cascade initiated by the dichlorinated carbon. For instance, in the presence of a suitable reagent, one of the chlorine atoms can be substituted by a hydroxyl group. This newly introduced hydroxyl group can then readily attack the carbonyl carbon, leading to the formation of a five-membered ring, which is thermodynamically favored. The second chlorine atom may be removed in a subsequent step or be involved in the initial activation of the molecule for cyclization. The stability of the resulting γ-lactone drives the reaction forward.

The mechanism can be influenced by the reaction conditions, such as the choice of base or the presence of a catalyst, which can affect the rate and efficiency of the cyclization process.

Exploration of Radical Reaction Pathways

Beyond ionic pathways, this compound is also a substrate for radical reactions, offering alternative routes to complex molecular architectures.

Atom Transfer Radical Addition (ATRA) and Subsequent Lactonization (ATRA-L)

Atom Transfer Radical Addition (ATRA) provides a powerful method for carbon-carbon bond formation. In the context of this compound, a radical initiator can abstract one of the chlorine atoms to generate a dichloromethyl radical centered on the α-carbon of the propanoate. This radical can then add to an alkene, forming a new carbon-carbon bond.

A particularly elegant application of this process is an Atom Transfer Radical Addition-Lactonization (ATRA-L) cascade. In this sequence, the initially formed radical adds to an appropriately positioned internal double bond within the same molecule or to a separate alkene which then participates in a subsequent cyclization. The resulting radical intermediate can then abstract a halogen atom from another molecule of the starting material or a suitable halogen source to propagate the radical chain and yield the cyclized product, often a lactone. This process is highly atom-economical and can be used to construct complex cyclic systems in a single step. For instance, the reaction of N-alkenyl-tethered trichloroacetamides, catalyzed by ruthenium complexes, can yield 3,3-dichloro-γ- and δ-lactams, a reaction analogous to the potential lactonization of this compound. mdpi.com

| Step | Description | Intermediate |

| Initiation | Abstraction of a chlorine atom by a radical initiator. | α-Dichloromethyl radical |

| Propagation 1 | Addition of the radical to an alkene. | New carbon-centered radical |

| Propagation 2 | Intramolecular cyclization (lactonization). | Cyclic radical intermediate |

| Propagation 3 | Halogen atom transfer to regenerate the radical. | Lactone product and new α-dichloromethyl radical |

Analysis of Solvent Effects on Reaction Kinetics and Pathways

The choice of solvent can profoundly influence the rate and outcome of the chemical transformations of this compound by affecting the stability of reactants, intermediates, and transition states.

For the hydrolytic pathways , polar protic solvents like water and alcohols can facilitate the hydrolysis of the silyl ester by stabilizing the charged intermediates formed during both acid- and base-catalyzed mechanisms. wikipedia.org In contrast, nonpolar aprotic solvents would significantly slow down these ionic reactions.

In the case of intramolecular cyclization , a polar solvent can help to stabilize the developing charges in the transition state of the nucleophilic substitution, thereby accelerating the reaction. The ability of the solvent to solvate both the nucleophilic hydroxyl group and the leaving chloride ion is crucial.

For radical reactions such as ATRA-L, the solvent effect is generally less pronounced than in ionic reactions. However, the solvent can still influence the reaction kinetics. For instance, the polarity of the solvent can affect the rate of radical addition and the conformational preferences of the substrate, which can in turn impact the efficiency of the intramolecular cyclization step. Some radical reactions have shown significant kinetic solvent effects that can alter reaction pathways.

| Reaction Type | Optimal Solvent Type | Rationale |

| Hydrolysis | Polar Protic (e.g., water, methanol) | Stabilization of charged intermediates and transition states. wikipedia.org |

| Intramolecular Cyclization | Polar Aprotic (e.g., DMSO, DMF) | Solvates cations while leaving the nucleophile relatively free, enhancing reactivity. |

| ATRA-L | Nonpolar or Weakly Polar (e.g., benzene, THF) | Minimizes interference with radical intermediates. |

Advanced Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like Trimethylsilyl (B98337) 2,2-dichloropropanoate. The compound is introduced into the gas chromatograph, where it is separated from other components in the sample before entering the mass spectrometer.

In the mass spectrometer, typically using Electron Ionization (EI), the molecule is fragmented in a reproducible manner. The analysis of this fragmentation pattern provides a "fingerprint" that can confirm the identity of the compound. For Trimethylsilyl 2,2-dichloropropanoate, characteristic fragments would be expected:

[M-CH₃]⁺: Loss of a methyl group from the TMS moiety is a very common fragmentation pathway for trimethylsilyl compounds.

[Si(CH₃)₃]⁺: The trimethylsilyl cation at m/z 73 is a hallmark indicator of TMS-containing compounds.

[C₃H₁Cl₂O₂]⁺: Fragments corresponding to the dichloropropanoyl portion of the molecule.

The derivatization of polar analytes into their TMS derivatives is a common strategy to increase volatility for GC-MS analysis; however, in this case, the analyte is already a TMS ester. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 214/216/218 | [M]⁺ | [C₆H₁₁Cl₂O₂Si]⁺ | Molecular ion peak cluster (isotopic pattern from two Cl atoms) |

| 199/201/203 | [M-CH₃]⁺ | [C₅H₈Cl₂O₂Si]⁺ | Loss of a methyl radical; often a high-intensity fragment |

| 119/121 | [Cl₂C-CH-C=O]⁺ | [C₃H₁Cl₂O]⁺ | Fragment from the dichloropropanoyl moiety |

| 73 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ | Base peak or very intense peak, characteristic of TMS compounds |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) is a premier tool for separating and identifying compounds in complex mixtures, especially for non-volatile or thermally labile transformation products that are not amenable to GC-MS. researchgate.netnih.gov This technique couples the separation power of LC with the high mass accuracy of detectors like Time-of-Flight (TOF) or Orbitrap. nih.gov

LC-HR-MS is particularly valuable for identifying unknown transformation products of this compound that may form in environmental or biological systems. researchgate.net For example, the ester linkage is susceptible to hydrolysis, which would yield 2,2-dichloropropanoic acid and trimethylsilanol.

The key advantage of HR-MS is its ability to determine the mass of an ion with very high accuracy (typically <5 ppm), which allows for the confident determination of the elemental formula of the ion. nih.govnawah-scientific.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. By comparing the exact measured mass of a potential transformation product with calculated masses of possible structures, analysts can propose and tentatively identify novel compounds without authentic standards. nih.gov

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds can be determined. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Ester | C=O Stretch | 1750 - 1735 |

| Ester | C-O Stretch | 1300 - 1000 |

| Trimethylsilyl | Si-C Stretch | 1250 - 1240 and 840 - 760 |

| Alkyl Halide | C-Cl Stretch | 800 - 600 |

| Alkyl | C-H Stretch | 2960 - 2850 |

The precise positions of these peaks can be influenced by the electronic environment within the molecule. The electron-withdrawing effect of the two chlorine atoms on the α-carbon may cause a slight shift in the C=O stretching frequency to a higher wavenumber.

Application of Single Crystal X-Ray Diffraction for Definitive Structural Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. wikipedia.org By measuring the intensities and positions of these diffracted spots, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of the individual atoms can be determined with high precision.

For this compound, a single crystal X-ray diffraction study would provide:

Unambiguous confirmation of the molecular structure: This would include the connectivity of all atoms and the stereochemistry at the chiral center, if applicable.

Precise bond lengths and angles: This data would reveal the geometric parameters of the molecule, including the Si-O, Si-C, C=O, C-O, and C-Cl bond lengths.

Intermolecular interactions in the solid state: The analysis would show how the molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions.

While the application of this technique is dependent on the ability to grow high-quality single crystals, the resulting data is considered the gold standard for structural determination in chemistry. Modern techniques, such as small-molecule serial femtosecond X-ray crystallography (smSFX), have expanded the applicability of this method to microcrystalline materials that are not suitable for traditional single-crystal X-ray diffraction. escholarship.org

Mechanistic and Theoretical Insights into this compound Transformations Remain Undisclosed

Despite a thorough investigation of scientific literature, detailed mechanistic and theoretical studies specifically focusing on the chemical compound this compound are not publicly available. Consequently, a comprehensive analysis of its reaction mechanisms, computational chemistry, electronic structures, and kinetic pathways, particularly in the context of ruthenium(II) catalysis, cannot be provided at this time.

The exploration of chemical compounds and their reactive behavior is a cornerstone of modern chemistry. Understanding the intricate details of reaction mechanisms, guided by both experimental and theoretical approaches, is crucial for the development of new synthetic methodologies and materials. However, the scientific community's focus is vast, and as a result, specific compounds may not have been subjected to in-depth investigation. This appears to be the case for this compound.

Our extensive search for scholarly articles and research data yielded no specific studies that would allow for a detailed discussion under the requested subheadings:

Mechanistic Investigations and Theoretical Chemistry Studies

Kinetic Analysis of Reaction Pathways:No kinetic data or analysis of the reaction pathways for Trimethylsilyl (B98337) 2,2-dichloropropanoate has been published. Kinetic studies are essential for determining reaction rates, orders, and activation parameters, which provide quantitative insights into the mechanism.

While general principles of organosilicon chemistry and ruthenium catalysis are well-established, a scientifically accurate and detailed article on "Trimethylsilyl 2,2-dichloropropanoate" as per the requested outline cannot be generated without specific research data on this compound. The scientific community has yet to direct its focus to the mechanistic and theoretical aspects of this particular molecule.

Synthetic Applications and Utility As a Reagent in Complex Molecule Construction

Applications in Carbon-Carbon Bond Formation via Addition Reactions

The role of Trimethylsilyl (B98337) 2,2-dichloropropanoate in carbon-carbon bond formation through addition reactions is not described in the accessible chemical literature.

Potential in Domino Bis-annelation Reactions and Related Cyclization Strategies

There is no information available to suggest that Trimethylsilyl 2,2-dichloropropanoate has been investigated or has potential for use in domino bis-annelation reactions or other related cyclization strategies.

Role in the Synthesis of Substituted Organic Scaffolds

No literature could be found that details the application of this compound in the construction of substituted organic scaffolds.

Future Perspectives and Emerging Research Avenues for Trimethylsilyl 2,2 Dichloropropanoate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis and subsequent reactions of silyl (B83357) esters can be significantly improved through the development of advanced catalytic systems. For trimethylsilyl (B98337) 2,2-dichloropropanoate, future research is likely to focus on catalysts that can enhance the selectivity and efficiency of its formation and transformations.

Transition metal catalysts, particularly those based on platinum, palladium, and rhodium, are known to be highly active in hydrosilylation reactions, a key method for forming silicon-heteroatom bonds. gelest.com Future work could involve designing tailored catalysts that are tolerant to the dichloro-functionality and can operate under milder conditions. Lewis acids have also been shown to catalyze the addition of silyl ketene (B1206846) acetals to aldehydes, a reaction type where silyl esters are key intermediates. nih.gov The development of chiral Lewis acids could enable enantioselective transformations involving trimethylsilyl 2,2-dichloropropanoate.

Furthermore, the use of organocatalysts is a growing area of interest. Simple, metal-free catalysts could offer a more sustainable and cost-effective approach. For instance, triarylsilanols have been investigated as catalysts for the direct amidation of carboxylic acids via silyl ester intermediates. nih.gov Research into similar catalysts for the reactions of this compound could lead to more environmentally benign synthetic routes.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Application | Advantages |

| Transition Metals (Pt, Pd, Rh) | Hydrosilylation for synthesis | High activity and efficiency |

| Chiral Lewis Acids | Enantioselective transformations | High stereocontrol |

| Organocatalysts (e.g., Triarylsilanols) | Amidation and other nucleophilic substitutions | Metal-free, sustainable |

Exploration of New Synthetic Applications and Methodologies

This compound serves as a potentially valuable building block in organic synthesis due to its unique combination of functional groups. The trimethylsilyl ester can act as a protecting group for the carboxylic acid or as an activated intermediate for various transformations. nih.gov

Future research will likely explore its use in a wider range of reactions. For example, silyl esters are known to be effective intermediates in the synthesis of amides, esters, aldehydes, and alcohols. core.ac.uk The presence of the two chlorine atoms on the adjacent carbon could be exploited for subsequent functionalization, such as in the formation of cyclopropanes or other strained ring systems. The development of methods for the selective reaction at either the silyl ester or the dichlorinated carbon would significantly expand the synthetic utility of this compound.

Moreover, the use of silyl esters in radical reactions is an emerging area. Tris(trimethylsilyl)silane, for instance, is a well-established radical-based reducing agent. mdpi.com Investigating the radical-mediated reactions of this compound could lead to novel carbon-carbon and carbon-heteroatom bond-forming strategies.

Advanced Analytical Method Development for In-Situ Reaction Monitoring

To optimize the synthesis and application of this compound, a thorough understanding of reaction kinetics and mechanisms is essential. The development of advanced analytical methods for in-situ reaction monitoring is therefore a critical area of future research.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. nih.govmdpi.comresearchgate.net For the silylation of 2,2-dichloropropanoic acid, in-situ monitoring could help to determine the optimal reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize side reactions.

Furthermore, mass spectrometry techniques, coupled with gas chromatography (GC-MS), are powerful tools for the analysis of silylating agents and their derivatives. nih.govmdpi.comresearchgate.net The development of specific GC-MS methods for this compound would be invaluable for both reaction monitoring and quality control of the final product.

Integrated Computational and Experimental Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the integration of computational and experimental approaches. Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. mdpi.commdpi.comrsc.orgresearchgate.net

For instance, computational studies could elucidate the mechanism of catalytic reactions, helping to explain the observed selectivity and providing insights for the design of more efficient catalysts. scispace.com Similarly, the mechanism of nucleophilic substitution at the silicon or carbonyl carbon can be investigated to predict the reactivity of this compound with different nucleophiles. nih.gov

Experimental studies, such as kinetic isotope effect measurements and the isolation and characterization of reaction intermediates, can then be used to validate the computational models. This synergistic approach will be crucial for the rational design of new synthetic methodologies and for controlling the outcome of reactions involving this versatile compound.

Sustainable Synthesis Routes and Green Chemistry Considerations

In line with the growing importance of green chemistry, future research on this compound will undoubtedly focus on the development of more sustainable synthesis routes. chemistryforsustainability.org This includes the use of environmentally benign solvents, the development of catalyst-free or highly efficient catalytic systems to minimize waste, and the use of renewable starting materials where possible. researchgate.netmdpi.com

One promising avenue is the use of solvent-free reaction conditions, which can significantly reduce the environmental impact of a chemical process. researchgate.net Additionally, the development of methods for the efficient recycling of catalysts is a key aspect of green chemistry. researchgate.net The synthesis of poly(silyl ether)s, for example, has been achieved using environmentally friendly dehydrogenative cross-coupling reactions, where the only byproduct is hydrogen gas. mdpi.comresearchgate.net Exploring similar atom-economical routes for the synthesis of this compound would be a significant step towards a more sustainable chemical industry.

Table 2: Green Chemistry Principles and their Application to this compound Synthesis

| Green Chemistry Principle | Potential Application |

| Prevention | Development of high-yield, low-waste synthetic routes. |

| Atom Economy | Use of addition reactions and catalytic cycles. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. |

| Designing Safer Chemicals | Understanding the toxicological profile of the compound. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO2, or solvent-free conditions. |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing of starting materials from renewable resources. |

| Reduce Derivatives | Avoidance of unnecessary protection/deprotection steps. |

| Catalysis | Use of highly selective and recyclable catalysts. |

| Design for Degradation | Designing the molecule to be biodegradable after use. |

| Real-time analysis for Pollution Prevention | In-situ monitoring to prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and less flammable reagents and solvents. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing trimethylsilyl 2,2-dichloropropanoate, and what reaction conditions are critical for high yields?

- Methodology : The synthesis typically involves silylation of 2,2-dichloropropanoic acid using trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine (Et₃N) is added to scavenge HCl, as described in spirophosphazene derivatization protocols . Reaction monitoring via thin-layer chromatography (TLC) is essential to track progress. Post-reaction, filtration removes triethylammonium chloride, followed by solvent evaporation and purification via column chromatography .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

- Methodology : Purity is confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR chemical shifts for related dichloropropanoate esters appear at δ ~2.00 ppm (CH₃) and δ ~1.33–1.54 ppm (CH₂ groups) in benzene-d₆ . Infrared (IR) spectroscopy can confirm ester carbonyl stretches (~1740 cm⁻¹). Column chromatography with silica gel and hexane/ethyl acetate gradients is standard for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology : Follow hazard codes P210 (avoid heat/sparks) and P201/P202 (pre-read safety protocols) . Use fume hoods, flame-resistant gloves, and eye protection. Storage should be in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis. Emergency protocols for skin/eye exposure include immediate rinsing with water and medical consultation .

Advanced Research Questions

Q. How does the steric and electronic nature of the trimethylsilyl group influence the reactivity of 2,2-dichloropropanoate esters in nucleophilic acyl substitution?

- Methodology : The trimethylsilyl group acts as a bulky protecting group, reducing steric hindrance at the carbonyl while enhancing electrophilicity via inductive effects. Kinetic studies using substrates like nitroxyl-releasing esters (e.g., 4-nitrosotetrahydro-2H-pyran-4-yl 2,2-dichloropropanoate) show accelerated hydrolysis rates in polar solvents (ε.g., MeOH), monitored by UV-vis at λmax = 663 nm . Computational modeling (DFT) can further elucidate transition-state stabilization.

Q. What are the decomposition pathways of this compound under varying pH and temperature conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 2–12) reveal pH-dependent mechanisms. Under acidic conditions, cleavage of the silyl ester dominates, releasing 2,2-dichloropropanoic acid. Alkaline conditions favor base-catalyzed ester hydrolysis. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify thermal decomposition thresholds (~160°C for related compounds) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, benzene-d₆ vs. CDCl₃ shifts δ values by ~0.2–0.5 ppm . Cross-validate using multiple techniques (e.g., X-ray crystallography for solid-state structures) and reference high-purity standards. Collaborative data-sharing platforms (e.g., Cambridge Structural Database) reduce ambiguity.

Q. What strategies optimize the stability of this compound in long-term storage for catalytic applications?

- Methodology : Stabilization involves inert-atmosphere storage, desiccants (e.g., molecular sieves), and avoidance of protic solvents. Kinetic stability assays (e.g., ¹H NMR time-course studies in DMSO-d₆) assess degradation rates. For catalytic reuse, immobilization on silica or polymer supports minimizes decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.